molecular formula C9H17ClO2 B1606602 Chloromethyl octanoate CAS No. 61413-70-5

Chloromethyl octanoate

Cat. No. B1606602
CAS RN: 61413-70-5
M. Wt: 192.68 g/mol
InChI Key: JRCUJOMLYAQHDP-UHFFFAOYSA-N
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Description

Chloromethyl octanoate is a chemical compound with the linear formula C9H17ClO2 . It has a molecular weight of 192.688 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The Chloromethyl octanoate molecule contains a total of 28 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), and 1 ester(s) (aliphatic) .


Physical And Chemical Properties Analysis

Chloromethyl octanoate has a molecular weight of 192.68 . Other physical and chemical properties such as heat capacity, dynamic viscosity, Gibbs free energy of formation, enthalpy of fusion, enthalpy of vaporization, water solubility, octanol/water partition coefficient, critical pressure, and critical temperature can be calculated using various methods .

Scientific Research Applications

Polymer Synthesis and Modification

Chloromethyl octanoate has found applications in the synthesis and modification of polymers. For example, in the study of star-shaped poly(ɛ-caprolactone) with a polyhedral oligomeric silsesquioxane (POSS) core, chloromethyl groups were used to modify the POSS, which was then used to initiate the synthesis of the star-shaped polymer. This process, catalyzed by Stannous (II) octanoate, resulted in polymers with enhanced melting temperatures and altered crystallization kinetics, indicating the potential of chloromethyl octanoate in polymer chemistry (Liu, Yang, Zhang, & Zheng, 2006).

Analytical Chemistry

In analytical chemistry, chloromethyl octanoate derivatives have been utilized in novel extraction methods. A study demonstrated the use of octanoic acid, a medium-chain carboxylic acid related to chloromethyl octanoate, in a homogeneous liquid-phase microextraction method. This method efficiently extracted chlorophenols from water samples, showcasing the relevance of chloromethyl octanoate derivatives in developing efficient extraction techniques for environmental analysis (Ebrahimpour, Yamini, & Esrafili, 2013).

Material Science

In material science, compounds similar to chloromethyl octanoate have been used to create innovative materials. For instance, conjugated polymer nano-ellipsoids assembled with octanoic acid showcased enhanced photothermal and antibacterial properties. This suggests that derivatives of chloromethyl octanoate can play a significant role in creating multifunctional materials for various applications, including thermal storage and antibacterial coatings (Lee, Shin, Yoo, Oh, & Park, 2018).

Environmental and Ecological Research

Chloromethyl octanoate derivatives have been studied for their environmental and ecological implications. For example, a study on octanoate's role in mitigating dietary soybean oil-induced intestinal damage in large yellow croaker fish suggested its utility in addressing oxidative stress and microbial dysbiosis in aquatic organisms (Zhang, Tang, Fang, Cui, Xu, Liu, Chi, Tan, Mai, & Ai, 2022).

properties

IUPAC Name

chloromethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-9(11)12-8-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCUJOMLYAQHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335452
Record name Chloromethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl octanoate

CAS RN

61413-70-5
Record name Chloromethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 43 was prepared by a procedure similar to that of Harada and co-workers (Harada, N. et al. Synth. Commun. 1995, 25, 767-772). To a vigorously stirring solution of octanoic acid (4.50 g, 31.2 mmol), sodium hydrogen carbonate (10.48 g, 124.8 mmol) and tetra-n-butylammonium hydrogen sulfate (1.06 g, 3.12 mmol) in water-dichloromethane (125 mL, 1:1 v/v) at 0° C. was added chloromethylchlorosulfate (5.15 g, 31.2 mmol) in dichloromethane (15 mL), and the reaction stirred at room temperature for a further 18 h. The mixture was diluted with dichloromethane (150 mL) and washed with brine (150 mL), dried over anhydrous magnesium sulfate and the solvent removed in vacuo. Purification by flash chromatography (hexane/ethyl acetate 9:1) afforded 43 as a yellow oil (5.28 g, 27.3 mmol, 88%). 1H NMR (400 MHz, CDCl3) δ 0.86-0.90 (3H, m, Me), 1.24-1.37 (8H, m, CH3(CH2)4), 1.60-1.71 (2H, m, CH2CH2COO), 2.36-2.40 (2H, m, CH2CH2COO), 5.71 (2H, s, CH2Cl).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
10.48 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
catalyst
Reaction Step One
Name
water dichloromethane
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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